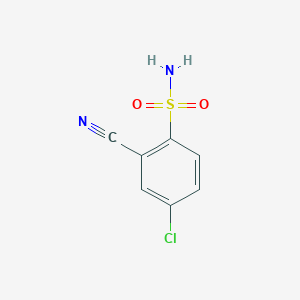

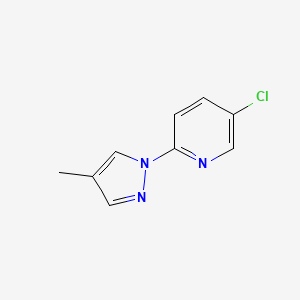

5-氯-2-(4-甲基吡唑-1-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine, involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . For example, 5-(N-alkyl)aminopyrazoles were synthesized in high yields via the microwave-assisted reaction between 5-chloro-4-formylpyrazoles and primary alkylamines .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives, including 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine, have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been used in various chemical reactions, including palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Platinum (II) complexes play a crucial role in OLEDs. The combination of a Pt (II) core with organic ligands leads to cyclometalated Pt (II) complexes, which exhibit efficient light-emitting properties. The photophysical and photochemical characteristics of these complexes depend on the type of coordinating ligands. In particular, Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are of interest. The synthesized (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) complex exhibits green fluorescence with a maximum at 514 nm .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities. Although specific studies on 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine are not mentioned, its pyrazole moiety suggests potential in these therapeutic areas .

Synthetic Intermediates

5-Chloro-2-(4-methylpyrazol-1-yl)pyridine: serves as a synthetic intermediate. For instance, it is a key building block in the synthesis of fluazifop, a herbicide. Its straightforward one-step reaction pathway makes it valuable for chemical synthesis .

作用机制

While the specific mechanism of action for 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine is not mentioned in the search results, pyrazole derivatives have been found to exhibit a wide range of biological activities . The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

安全和危害

While specific safety and hazard information for 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine is not available in the search results, it’s important to handle all chemical compounds with care and follow appropriate safety guidelines. For example, a related compound, 5-Chloro-2-methoxypyridine, is classified as a combustible liquid that causes skin and eye irritation and is harmful if swallowed or in contact with skin .

未来方向

The future directions for 5-Chloro-2-(4-methylpyrazol-1-yl)pyridine and related pyrazole derivatives are promising. They are expected to find many novel applications in the future due to their diverse and valuable synthetical, biological, and photophysical properties . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

5-chloro-2-(4-methylpyrazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKCOSVKKZUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

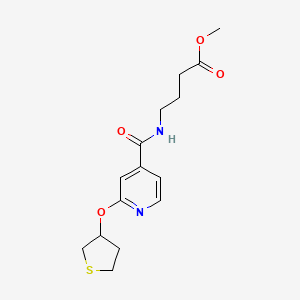

![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)

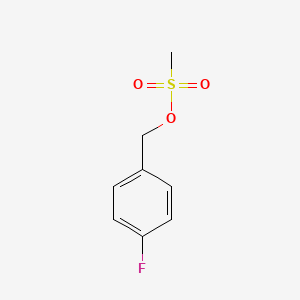

![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)

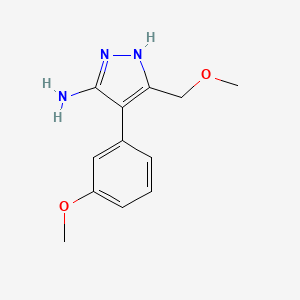

![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)

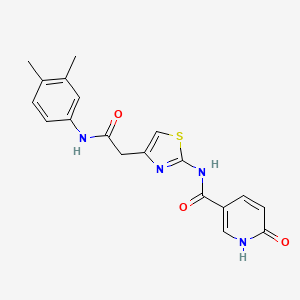

![Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate](/img/structure/B2658419.png)